3-(2,2,2-Trifluoroethoxy)-2-naphthoic acid
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Overview
Description
3-(2,2,2-Trifluoroethoxy)-2-naphthoic acid is a fluorinated organic compound characterized by its trifluoroethoxy group attached to the 2-position of the naphthoic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-trifluoroethoxy)-2-naphthoic acid typically involves the following steps:
Naphthalene Derivatization: Naphthalene is first converted to its corresponding naphthoic acid derivative through oxidation reactions.
Trifluoroethoxylation: The naphthoic acid derivative undergoes trifluoroethoxylation, where a trifluoroethoxy group is introduced at the 2-position. This step often involves the use of trifluoroethanol and a suitable catalyst under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and safety standards.
Chemical Reactions Analysis
Types of Reactions: 3-(2,2,2-Trifluoroethoxy)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the naphthoic acid core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the naphthoic acid.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Derivatives with different substituents at specific positions.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)-2-naphthoic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and fluorinated polymers.
Mechanism of Action
The mechanism by which 3-(2,2,2-trifluoroethoxy)-2-naphthoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound's stability and reactivity, allowing it to participate in various biochemical processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It can bind to receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
3-(2,2,2-Trifluoroethoxy)-2-naphthoic acid is compared with other similar compounds to highlight its uniqueness:
3-(2,2,2-Trifluoroethoxy)phenylboronic Acid: Similar in structure but differs in functional groups and applications.
3-(2,2,2-Trifluoroethoxy)propionitrile: Used in electrolytes for lithium metal batteries, showcasing different industrial applications.
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Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3/c14-13(15,16)7-19-11-6-9-4-2-1-3-8(9)5-10(11)12(17)18/h1-6H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEOASTVHRIUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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